molecular formula C25H33N5O8 B12902715 (3S,6S,9S)-9-Benzyl-12-ethyl-3-((R)-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid

(3S,6S,9S)-9-Benzyl-12-ethyl-3-((R)-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid

Cat. No.: B12902715
M. Wt: 531.6 g/mol
InChI Key: UTEWQAZPQHIHJO-BFHBFEDWSA-N
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Description

(3S,6S,9S)-9-Benzyl-12-ethyl-3-(®-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzyl, and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S,9S)-9-Benzyl-12-ethyl-3-(®-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzyl and Ethyl Groups: These groups can be introduced through alkylation reactions using benzyl bromide and ethyl iodide, respectively.

    Formation of the Tetraoxo Structure: This step may involve the use of strong oxidizing agents to introduce the oxo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with various functional groups replacing the benzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3S,6S,9S)-9-Benzyl-12-ethyl-3-(®-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,6S,9S)-9-Benzyl-12-ethyl-3-(®-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid: shares similarities with other tetraazatridecan compounds, such as those with different substituents on the pyrrole ring or variations in the alkyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C25H33N5O8

Molecular Weight

531.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid

InChI

InChI=1S/C25H33N5O8/c1-3-16(25(37)38)27-22(34)18(12-15-8-5-4-6-9-15)28-23(35)19(13-31)29-24(36)20(14(2)32)30-21(33)17-10-7-11-26-17/h4-11,14,16,18-20,26,31-32H,3,12-13H2,1-2H3,(H,27,34)(H,28,35)(H,29,36)(H,30,33)(H,37,38)/t14-,16?,18+,19+,20+/m1/s1

InChI Key

UTEWQAZPQHIHJO-BFHBFEDWSA-N

Isomeric SMILES

CCC(C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=CC=CN2

Canonical SMILES

CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C2=CC=CN2

Origin of Product

United States

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